molecular formula C6H14Cl2O2Zn B14284114 zinc;chloromethane;1,2-dimethoxyethane

zinc;chloromethane;1,2-dimethoxyethane

Cat. No.: B14284114
M. Wt: 254.5 g/mol
InChI Key: FZPGGNLOJIEEBX-UHFFFAOYSA-N
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Description

Zinc (Zn) is a transition metal with widespread industrial applications, including as a reducing agent in organic synthesis and a component in batteries. Chloromethane (CH₃Cl) is a halogenated hydrocarbon used as a methylating agent and refrigerant. 1,2-Dimethoxyethane (DME, C₄H₁₀O₂), also known as ethylene glycol dimethyl ether, is a polar aprotic solvent with high solubility for ionic compounds, commonly employed in lithium-based batteries and Grignard reactions .

While zinc and chloromethane are distinct in their chemical classes (metal vs. haloalkane), DME shares functional similarities with other ethers and glycol derivatives. This article focuses on comparative analyses of these compounds with structurally or functionally analogous substances, emphasizing physicochemical properties, toxicity, and industrial applications.

Properties

Molecular Formula

C6H14Cl2O2Zn

Molecular Weight

254.5 g/mol

IUPAC Name

zinc;chloromethane;1,2-dimethoxyethane

InChI

InChI=1S/C4H10O2.2CH2Cl.Zn/c1-5-3-4-6-2;2*1-2;/h3-4H2,1-2H3;2*1H2;/q;2*-1;+2

InChI Key

FZPGGNLOJIEEBX-UHFFFAOYSA-N

Canonical SMILES

COCCOC.[CH2-]Cl.[CH2-]Cl.[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;chloromethane;1,2-dimethoxyethane typically involves the reaction of zinc with chloromethane in the presence of 1,2-dimethoxyethane as a solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of zinc. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the coordination complex.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the quality of the final product. The use of automated systems and continuous monitoring would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

The compound “zinc;chloromethane;1,2-dimethoxyethane” can undergo various types of chemical reactions, including:

    Substitution Reactions: Chloromethane can participate in nucleophilic substitution reactions.

    Coordination Reactions: Zinc can form coordination complexes with other ligands.

    Redox Reactions: Zinc can undergo oxidation-reduction reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

    Coordination Complex Formation: Ligands such as ammonia or phosphines can be used to form new coordination complexes with zinc.

    Redox Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Products may include methanol and zinc chloride.

    Coordination Reactions: Various zinc-ligand complexes can be formed.

    Redox Reactions: Products may include zinc oxide or reduced organic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in organic synthesis, particularly in reactions requiring a stable zinc complex. It is also used in the study of coordination chemistry and catalysis.

Biology

In biological research, zinc complexes are studied for their potential roles in enzyme function and as models for zinc-containing biomolecules.

Medicine

Zinc complexes, including those with chloromethane and 1,2-dimethoxyethane, are explored for their potential therapeutic applications, such as antimicrobial agents or enzyme inhibitors.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also employed in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of “zinc;chloromethane;1,2-dimethoxyethane” involves the coordination of zinc with chloromethane and 1,2-dimethoxyethane. Zinc acts as a central metal ion, coordinating with the ligands to form a stable complex. This coordination can influence the reactivity of the ligands and facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands.

Comparison with Similar Compounds

Comparative Analysis of 1,2-Dimethoxyethane with Similar Ethers

Physicochemical Properties

Table 1 compares DME with 1,2-diethoxyethane (DEE) and ethylene glycol , based on data from physicochemical studies :

Property 1,2-Dimethoxyethane (DME) 1,2-Diethoxyethane (DEE) Ethylene Glycol
Boiling Point (°C) 85 121 197
Flash Point (°C) -6 (flammable liquid) 21 111
Viscosity (cP at 25°C) 0.45 0.65 16.1
Dielectric Constant 7.2 5.5 37.7

DME’s low boiling point and viscosity make it ideal for low-temperature battery electrolytes, whereas ethylene glycol’s higher polarity suits antifreeze applications .

Toxicity and Regulatory Limits

DME is classified under EU regulations as Flam. Liquid 2 (H225), Acute Tox. 4 (H332), and Repr. 1B (H360) due to its reproductive toxicity and flammability . Comparatively:

  • Diethyl ether (another common ether) shares flammability risks but lacks reproductive toxicity classifications.

Table 2 summarizes occupational exposure limits:

Compound EU-LCI (mg/m³) NOAEC (mg/m³)
1,2-Dimethoxyethane 60 60 (developmental)
1,2-Dichloroethane 20 Not established
Diethyl ether 600 300

DME’s stringent reproductive toxicity limits (NOAEC = 60 mg/m³) necessitate careful handling in industrial settings .

Chloromethane in Comparison to Halogenated Methanes

Chloromethane is less toxic than dichloromethane (DCM) and chloroform , but its volatility and flammability pose risks. Key distinctions:

Property Chloromethane Dichloromethane Chloroform
Boiling Point (°C) -24 40 61
Toxicity Class Acute Tox. 4 Carc. 2 (H351) Carc. 1B (H350)
Primary Use Methylation Solvent Anesthetic

Chloromethane’s low boiling point limits its use as a solvent but enhances its utility in gas-phase reactions .

Zinc in Metallurgical Contexts

Zinc’s redox properties differentiate it from aluminum and magnesium :

Property Zinc Aluminum Magnesium
Reduction Potential (V) -0.76 -1.67 -2.37
Common Application Galvanization Aerospace Pyrotechnics

Zinc’s moderate reactivity balances cost and efficacy in corrosion protection, unlike magnesium’s extreme reactivity .

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